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Introduction

XL888 is a potent, orally bioavailable small molecule inhibitor of Heat Shock Protein 90
(HSP90).[1] HSP9O0 is a highly conserved molecular chaperone that plays a critical role in the
conformational maturation, stability, and function of a wide array of client proteins.[2][3] In
cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous
oncoproteins that drive tumor growth, proliferation, and survival.[4][5] These client proteins
include key components of various signaling pathways, such as receptor tyrosine kinases,
transcription factors, and cell cycle regulators.[6][7] By inhibiting the ATPase activity of HSP90,
XL888 disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal
degradation of these client proteins.[4][5] This simultaneous disruption of multiple oncogenic
signaling pathways makes HSP90 an attractive target for cancer therapy, and XL888 has
demonstrated efficacy in inducing apoptosis in various cancer models.[8][9][10]

This technical guide provides an in-depth overview of the mechanisms by which XL888
induces apoptosis, supported by experimental data and detailed protocols for key assays.

Mechanism of XL888-Induced Apoptosis

The primary mechanism by which XL888 induces apoptosis is through the destabilization and
degradation of key HSP9O0 client proteins involved in cell survival and proliferation pathways.
This leads to the activation of the intrinsic apoptotic cascade.

Disruption of Key Survival Signhaling Pathways
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XL888 treatment leads to the degradation of multiple oncoproteins, thereby inhibiting several
critical signaling pathways simultaneously.

 RAF-MEK-ERK Pathway: The RAF kinases (A-RAF, B-RAF, and CRAF/Raf-1) are crucial
components of the MAPK/ERK signaling pathway, which regulates cell proliferation and
survival.[11][12] Both CRAF and ARAF are client proteins of HSP90.[13][14] XL888
treatment leads to their degradation, thereby inhibiting downstream ERK signaling.[14][15]
This is significant as the Raf-MEK-ERK cascade has been implicated in the suppression of
apoptosis.[16][17]

o PI3K/AKT Pathway: The PI3K/AKT pathway is a central regulator of cell survival, growth, and
proliferation. AKT, a serine/threonine kinase, is a well-established HSP90 client protein.[6]
[18] Inhibition of HSP90 by XL888 results in the degradation of AKT, leading to the
suppression of this pro-survival pathway.[13][15] This, in turn, can lead to the de-repression
of pro-apoptotic factors.

e STATS3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is another
HSP9O0 client protein that, when activated, promotes cell proliferation and prevents
apoptosis. XL888 has been shown to disrupt the interaction between HSP90 and STAT3,
leading to decreased levels of both total and phosphorylated STAT3, which contributes to the
pro-apoptotic effect of the drug.[19]

Modulation of Apoptotic Regulators

The inhibition of pro-survival pathways by XL888 converges on the regulation of the B-cell
lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic
pathway.

o Upregulation of BIM: BIM (Bcl-2 interacting mediator of cell death) is a pro-apoptotic BH3-
only protein. Its expression is often suppressed in cancer cells. XL888 treatment has been
shown to increase the expression of BIM.[13][15] The upregulation of BIM is a critical step in
XL888-induced apoptosis.

o Downregulation of Mcl-1: Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic Bcl-2 family
protein. XL888 treatment leads to a decrease in Mcl-1 expression.[13][14] The dual effect of
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increasing BIM and decreasing Mcl-1 levels shifts the balance in favor of apoptosis, leading
to mitochondrial outer membrane permeabilization and subsequent caspase activation.

The culmination of these events is the activation of the caspase cascade. Caspases are a
family of proteases that execute the apoptotic program.[20] The activation of executioner
caspases, such as caspase-3, leads to the cleavage of cellular substrates and the
characteristic morphological changes of apoptosis.[21] XL888 has been shown to induce the
cleavage and activation of caspase-3.[19]

© 2025 BenchChem. All rights reserved. 3/18 Tech Support


https://www.cellsignal.com/pathways/regulation-of-apoptosis-pathway
https://www.bio-rad-antibodies.com/apoptosis-westernblot.html
https://www.benchchem.com/product/b10761762?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34186047/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

XL888 Action

=] - HSP90 [--—{-----

egradation begradation Degradation
|

R

HSP90 Client Protein Degradation
“ H

Inhibition Inhibition Inhibition
Signaling Pathway Inhibition

MEK/ERK Pathway PI3K/AKT Pathway STAT3 Signaling

Upregulation Downregulation Upregulation Downregulation

y Apoptot" achinery Modulation

BIM (Pro-apoptotic) Mcl-1 (Anti-apoptotic)
Expression Expression

|

1

!
Activation ! Inhibition
1

<>

Poptosis Induciion
e

Caspase Activation
(e.g., Caspase-3)

Apoptosis

Click to download full resolution via product page

Caption: Signaling pathway of XL888-induced apoptosis.
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Quantitative Data on XL888's Effects

The following tables summarize the observed effects of XL888 on various cancer cell lines.

Table 1: Effect of XL888 on Cell Viability and Apoptosis

. Cancer .
Cell Line Assay Endpoint Result Reference
Type
Vemurafenib-
] Growth Potent
resistant Melanoma Growth Assay - o [13][15]
Inhibition inhibition
Melanoma
Vemurafenib- ) ) o
] Annexin-V Apoptosis Significant
resistant Melanoma o ) ) [13]
Staining Induction increase
Melanoma
NRAS mutant Growth Dose-
Melanoma Alamar Blue o [22]
Melanoma Inhibition dependent
Hepatocellula o o
_ _ Viability Significant
r Carcinoma Liver Cancer CCKS8 Assay ] [19]
Reduction decrease
(HCC)
Neuroblasto
Neuroblasto o Dose-
ma (SH- MTT Assay Cytotoxicity [9][10]
ma dependent
SY5Y)

Table 2: Effect of XL888 on Key Signaling Proteins
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Cell Line Cancer Type Protein Effect Reference
. PDGFRf, COT,
Vemurafenib- .
] IGFR1, CRAF, Degradation/Dow
resistant Melanoma ] ) [13][15]
ARAF, S6, Cyclin  nregulation
Melanoma
D1, AKT
Vemurafenib- I
) pPAKT, pERK, Inhibition of
resistant Melanoma ] [13]
pS6 Phosphorylation
Melanoma
Vemurafenib-
resistant Melanoma BIM Upregulation [13][15]
Melanoma
Vemurafenib-
resistant Melanoma Mcl-1 Downregulation [13][15]
Melanoma
ARAF, CRAF,
NRAS mutant )
Melanoma Weel, Chkl, Degradation [14][22]
Melanoma
cdc2
Hepatocellular
) ) STAT3, p-STATS3, )
Carcinoma Liver Cancer Mel1 Downregulation [19]
C -
(HCC)
Hepatocellular
) ) Cleaved-caspase )
Carcinoma Liver Cancer 3 Upregulation [19]
(HCC)
Neuroblastoma Upregulation of
Neuroblastoma APAF1, CASP2 ) [23]
(SH-SY5Y) gene expression
Downregulation
Neuroblastoma
Neuroblastoma CASP9 of gene [23]
(SH-SY5Y) ]
expression
Experimental Protocols
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Detailed methodologies for key experiments to investigate XL888-induced apoptosis are

provided below.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[24]

Materials:

96-well plates

Cell culture medium

XL888 (in a suitable solvent like DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)[25][26]

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 pL of
culture medium.[26] Incubate for 24 hours to allow for cell attachment.

Drug Treatment: Treat the cells with various concentrations of XL888. Include a vehicle
control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

MTT Addition: After incubation, add 10-20 uL of MTT solution to each well and incubate for 2-
4 hours at 37°C.[25][26]

Formazan Solubilization: Carefully remove the medium and add 100-150 pL of solubilization
solution to each well to dissolve the formazan crystals.[26]

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure
complete dissolution. Read the absorbance at a wavelength between 550 and 600 nm (e.g.,
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570 nm) using a microplate reader.[24][25]

» Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control
cells.
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Caption: Experimental workflow for the MTT cell viability assay.
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Apoptosis Detection: Annexin V Staining

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of

phosphatidylserine (PS) to the outer leaflet of the plasma membrane.[27]

Materials:

Treated and control cells

1X PBS (Phosphate-Buffered Saline)

1X Annexin V Binding Buffer

Fluorochrome-conjugated Annexin V (e.g., FITC)[28]

Propidium lodide (PI) or 7-AAD staining solution[28]

Flow cytometer

Procedure:

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold 1X
PBS.[29]

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration
of 1-5 x 10° cells/mL.[28]

Annexin V Staining: Add 5 pL of fluorochrome-conjugated Annexin V to 100 pL of the cell
suspension.[28]

Incubation: Incubate for 10-15 minutes at room temperature, protected from light.[28]

Washing: Add 1-2 mL of 1X Binding Buffer and centrifuge to wash the cells. Discard the
supernatant.

PI Staining: Resuspend the cells in 200-400 pL of 1X Binding Buffer. Add 5 pL of Pl or 7-AAD
staining solution.[28][30]

Analysis: Analyze the cells by flow cytometry within one hour.[30]
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o Viable cells: Annexin V-negative and Pl-negative.

o Early apoptotic cells: Annexin V-positive and Pl-negative.

o Late apoptotic/necrotic cells: Annexin V-positive and Pl-positive.
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Caption: Experimental workflow for Annexin V apoptosis assay.
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Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify changes in the expression levels of specific

proteins involved in apoptosis.[21]

Materials:

Treated and control cells

RIPA lysis buffer with protease and phosphatase inhibitors[31]
BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-BIM, anti-Mcl-1, anti-AKT, anti-p-
AKT, anti-B-actin)

HRP-conjugated secondary antibodies

ECL substrate and imaging system

Procedure:

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to
pellet cell debris and collect the supernatant.[31][32]

Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.[32]
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Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples
at 95°C for 5 minutes.[32]

SDS-PAGE: Load equal amounts of protein (20-40 ug) onto an SDS-PAGE gel and run to
separate proteins by size.[31]

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[32]

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent
non-specific antibody binding.[32]

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at
4°C.[32]

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the
appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

Detection: Wash the membrane again and add ECL substrate. Capture the
chemiluminescent signal using an imaging system.[32]

Analysis: Perform densitometric analysis of the protein bands, normalizing to a loading
control like -actin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Discovery of XL888: a novel tropane-derived small molecule inhibitor of HSP90 - PubMed
[pubmed.ncbi.nim.nih.gov]

o 2. [PDF] HSP9O0 inhibitors and cancer: Prospects for use in targeted therapies (Review) |
Semantic Scholar [semanticscholar.org]

e 3. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nim.nih.gov]

e 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC
[pmc.ncbi.nlm.nih.gov]

» 5. aacrjournals.org [aacrjournals.org]
e 6. aacrjournals.org [aacrjournals.org]

e 7. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC
[pmc.ncbi.nlm.nih.gov]

e 8. Combination therapy involving HSP9O0 inhibitors for combating cancer: an overview of
clinical and preclinical progress - PubMed [pubmed.ncbi.nim.nih.gov]

» 9. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and
Debio0932 in neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

e 10. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and
Debio0932 in neuroblastoma cell line - ProQuest [proquest.com]

e 11. Regulation and Role of Raf-1/B-Raf Heterodimerization - PMC [pmc.ncbi.nlm.nih.gov]

e 12. B-Raf Inhibits Programmed Cell Death Downstream of Cytochrome c Release from
Mitochondria by Activating the MEK/Erk Pathway - PMC [pmc.ncbi.nim.nih.gov]

¢ 13. The heat shock protein-90 inhibitor XL888 overcomes BRAF inhibitor resistance
mediated through diverse mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

e 14. Inhibition of Weel, AKT and CDK4 underlies the efficacy of the HSP9O0 inhibitor XL888 in
an in vivo model of NRAS mutant melanoma - PMC [pmc.ncbi.nim.nih.gov]

e 15. The HSP9O0 inhibitor XL888 overcomes BRAF inhibitor resistance mediated through
diverse mechanisms - PubMed [pubmed.ncbi.nim.nih.gov]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b10761762?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/22877636/
https://pubmed.ncbi.nlm.nih.gov/22877636/
https://www.semanticscholar.org/paper/HSP90-inhibitors-and-cancer%3A-Prospects-for-use-in-Li-Luo/14b027a308260f0e2fca886fd60d767ec2101f49
https://www.semanticscholar.org/paper/HSP90-inhibitors-and-cancer%3A-Prospects-for-use-in-Li-Luo/14b027a308260f0e2fca886fd60d767ec2101f49
https://pmc.ncbi.nlm.nih.gov/articles/PMC7553218/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685368/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9685368/
https://aacrjournals.org/mcr/article/13/11/1445/129336/Maximizing-the-Therapeutic-Potential-of-HSP90
https://aacrjournals.org/mct/article/10/10/1909/91088/Targeting-HSP-90-Induces-Apoptosis-and-Inhibits
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10811298/
https://pubmed.ncbi.nlm.nih.gov/38632167/
https://pubmed.ncbi.nlm.nih.gov/38632167/
https://pubmed.ncbi.nlm.nih.gov/38958814/
https://pubmed.ncbi.nlm.nih.gov/38958814/
https://www.proquest.com/openview/9dce3e80939eab8250a32468b4aed58e/1?pq-origsite=gscholar&cbl=30753
https://www.proquest.com/openview/9dce3e80939eab8250a32468b4aed58e/1?pq-origsite=gscholar&cbl=30753
https://pmc.ncbi.nlm.nih.gov/articles/PMC1430271/
https://pmc.ncbi.nlm.nih.gov/articles/PMC84374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC84374/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3398738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3398738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683468/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3683468/
https://pubmed.ncbi.nlm.nih.gov/22351686/
https://pubmed.ncbi.nlm.nih.gov/22351686/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 16. Apoptosis Suppression by Raf-1 and MEK1 Requires MEK- and Phosphatidylinositol 3-
Kinase-Dependent Signals - PMC [pmc.ncbi.nim.nih.gov]

e 17. pnas.org [pnas.org]

» 18. Heat shock proteins: essential proteins for apoptosis regulation - PMC
[pmc.ncbi.nlm.nih.gov]

e 19. The HSP9O0 inhibitor, XL888, enhanced cell apoptosis via downregulating STAT3 after
insufficient radiofrequency ablation in hepatocellular carcinoma - PubMed
[pubmed.ncbi.nim.nih.gov]

e 20. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
e 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
e 22.researchgate.net [researchgate.net]

e 23. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and
Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nim.nih.gov]

e 24. merckmillipore.com [merckmillipore.com]

e 25. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW
[thermofisher.com]

e 26. MTT (Assay protocol [protocols.io]
e 27. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

» 28. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- HK [thermofisher.com]

e 29. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

e 30. phnxflow.com [phnxflow.com]
e 31. benchchem.com [benchchem.com]
e 32. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [The Role of XL888 in Apoptosis Induction: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10761762#investigating-the-role-of-xI888-in-
apoptosis-induction]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC86866/
https://pmc.ncbi.nlm.nih.gov/articles/PMC86866/
https://www.pnas.org/doi/10.1073/pnas.141224398
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401125/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4401125/
https://pubmed.ncbi.nlm.nih.gov/34186047/
https://pubmed.ncbi.nlm.nih.gov/34186047/
https://pubmed.ncbi.nlm.nih.gov/34186047/
https://www.cellsignal.com/pathways/regulation-of-apoptosis-pathway
https://www.bio-rad-antibodies.com/apoptosis-westernblot.html
https://www.researchgate.net/publication/236090321_Inhibition_of_Wee1_AKT_and_CDK4_underlies_the_efficacy_of_the_HSP90_inhibitor_XL888_in_an_in_vivo_model_of_NRAS-mutant_melanoma
https://pmc.ncbi.nlm.nih.gov/articles/PMC11222184/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11222184/
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.thermofisher.com/tw/zt/home/references/protocols/cell-and-tissue-analysis/protocols/vybrant-mtt-cell-proliferation-assay-protocol.html
https://www.protocols.io/view/mtt-assay-protocol-eq2ly72emlx9/v1
https://medicine.ecu.edu/flow-core/annexin-v-stain-protocol/
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/hk/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
http://www.phnxflow.com/ANNEXIN%20V%20protocol.pdf
https://www.benchchem.com/pdf/Application_Note_Western_Blot_Analysis_of_Apoptosis_Markers_Following_BH3I_1_Treatment.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Western_Blot_Analysis_of_Apoptosis_Markers_Following_Penduletin_Treatment.pdf
https://www.benchchem.com/product/b10761762#investigating-the-role-of-xl888-in-apoptosis-induction
https://www.benchchem.com/product/b10761762#investigating-the-role-of-xl888-in-apoptosis-induction
https://www.benchchem.com/product/b10761762#investigating-the-role-of-xl888-in-apoptosis-induction
https://www.benchchem.com/product/b10761762#investigating-the-role-of-xl888-in-apoptosis-induction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10761762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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